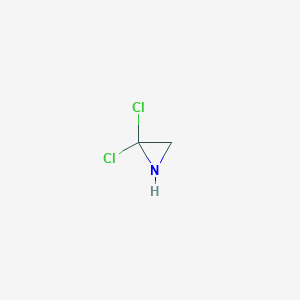

2,2-Dichloroaziridine

説明

2,2-Dichloroaziridine is a three-membered heterocyclic compound containing two chlorine atoms and one nitrogen atom in its strained ring structure. Its synthesis primarily involves the reaction of azomethine ylides derived from 1-azabuta-1,3-dienes with dichlorocarbene (CCl₂), a reactive intermediate generated from precursors such as ethyl trichloroacetate or phenyl(trichloromethyl)mercury . The compound’s formation is favored over alternative pathways (e.g., pyrrolidine derivatives) due to lower cyclization barriers under specific conditions, as demonstrated by computational and experimental studies . The electron-withdrawing chlorine substituents significantly influence its electronic properties, enhancing electrophilicity and reactivity in ring-opening reactions.

特性

CAS番号 |

57629-76-2 |

|---|---|

分子式 |

C2H3Cl2N |

分子量 |

111.95 g/mol |

IUPAC名 |

2,2-dichloroaziridine |

InChI |

InChI=1S/C2H3Cl2N/c3-2(4)1-5-2/h5H,1H2 |

InChIキー |

JMUSVIKQIVQSPX-UHFFFAOYSA-N |

正規SMILES |

C1C(N1)(Cl)Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

2,2-Dichloroaziridine can be synthesized through various methods. One common approach involves the reaction of Schiff base compounds with dichlorocarbene, which is generated in situ from chloroform and sodium hydroxide under phase-transfer catalysis conditions . Another method utilizes nanocrystalline magnesium oxide as a solid base catalyst to promote the one-pot synthesis of gem-dichloroaziridine derivatives under thermal conditions . These methods offer high yields, short reaction times, and high purity of products.

Industrial Production Methods

Industrial production of 2,2-Dichloroaziridine typically involves the use of phase-transfer catalysts and ultrasonic irradiation to enhance reaction efficiency and product yield . The use of nanocrystalline magnesium oxide as a catalyst is also explored for its effectiveness in producing high-purity compounds .

化学反応の分析

Types of Reactions

2,2-Dichloroaziridine undergoes various chemical reactions, including:

Bromination: Bromination in aqueous acetic acid leads to the formation of 1-(4-bromophenyl)-3-(4-nitrophenyl)-2,2-dichloroaziridine.

Common Reagents and Conditions

Nitration: Acetic acid as the solvent.

Bromination: Aqueous acetic acid and acetic anhydride.

Major Products

Nitration: o- and p-nitrophenyl derivatives.

Bromination: 1-(4-bromophenyl)-3-(4-nitrophenyl)-2,2-dichloroaziridine and related compounds.

科学的研究の応用

2,2-Dichloroaziridine has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Medicinal Chemistry: Investigated for its potential use in developing pharmacologically active compounds.

Material Science: Utilized in the preparation of polymers and other materials with unique properties.

作用機序

The mechanism of action of 2,2-Dichloroaziridine involves its high reactivity due to the strained three-membered ring structure. This strain makes the compound highly susceptible to nucleophilic attack, leading to ring-opening reactions that form various products. The molecular targets and pathways involved depend on the specific reactions and conditions used.

類似化合物との比較

Aziridine Derivatives

- Aziridine (C₂H₅N) : The parent compound lacks chlorine substituents, resulting in lower ring strain and reduced reactivity compared to 2,2-dichloroaziridine. Aziridine is typically synthesized via Staudinger or Wenker reactions, contrasting with the dichlorocarbene-based route used for its chlorinated analog .

- This leads to slower ring-opening kinetics in nucleophilic reactions .

Pyrrolidine Derivatives

- Computational studies show that dichloroaziridine formation is kinetically favored over pyrrolidine derivatives due to a 4.9 kcal/mol lower cyclization barrier in dichlorocarbene reactions .

Chlorinated Triazines

- 2-Chloro-4,6-disubstituted-s-triazines : These six-membered aromatic rings (e.g., compound 2c from ) exhibit greater stability and are synthesized via nucleophilic substitution rather than cycloaddition. Their applications diverge from dichloroaziridine, focusing on agrochemicals and pharmaceuticals due to their robust aromatic systems .

Reactivity and Electronic Properties

The table below summarizes key differences:

Research Findings and Challenges

- Kinetic vs. Thermodynamic Control : Dichloroaziridine forms preferentially under kinetic control in dichlorocarbene reactions, whereas pyrrolidine derivatives require higher-energy pathways .

- Electronic Effects: The chlorine atoms in dichloroaziridine increase its susceptibility to nucleophilic attack compared to non-chlorinated aziridines.

- Data Gaps: Limited experimental data on dichloroaziridine’s physical properties (e.g., melting point, solubility) highlight the need for further characterization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。